molecular formula C16H12ClF3N4O B1634768 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetohydrazide CAS No. 339099-27-3

2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetohydrazide

Cat. No.: B1634768
CAS No.: 339099-27-3
M. Wt: 368.74 g/mol
InChI Key: HUZAFIBIRYKODU-UHFFFAOYSA-N
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Description

2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetohydrazide is a complex organic compound that features a combination of pyridine, indole, and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetohydrazide typically involves multiple steps:

    Formation of the Indole Derivative: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Pyridine Moiety: The pyridine ring, substituted with chloro and trifluoromethyl groups, can be introduced through a nucleophilic aromatic substitution reaction.

    Coupling Reaction: The indole derivative is then coupled with the pyridine derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Hydrazide Formation: Finally, the acetohydrazide group is introduced by reacting the coupled product with hydrazine hydrate under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups to their reduced forms.

    Substitution: The chloro group on the pyridine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

    Medicinal Chemistry: Due to its structural complexity, it may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

    Chemical Biology: The compound can be employed in the design of chemical probes to investigate biological pathways and mechanisms.

    Industrial Applications: Its unique properties might be exploited in the development of new materials or as intermediates in the synthesis of other complex molecules.

Comparison with Similar Compounds

Similar Compounds

    2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetic acid: Similar structure but with an acetic acid group instead of acetohydrazide.

    1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carboxylic acid: Contains a carboxylic acid group on the indole ring.

    3-chloro-5-(trifluoromethyl)-2-pyridinylhydrazine: Lacks the indole moiety but contains the pyridine and hydrazine groups.

Uniqueness

The uniqueness of 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetohydrazide lies in its combination of functional groups, which may confer specific biological activities not observed in similar compounds. The presence of both pyridine and indole rings, along with the hydrazide group, allows for diverse interactions with biological targets, potentially leading to unique pharmacological profiles.

Properties

IUPAC Name

2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF3N4O/c17-12-6-10(16(18,19)20)7-22-15(12)24-8-9(5-14(25)23-21)11-3-1-2-4-13(11)24/h1-4,6-8H,5,21H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZAFIBIRYKODU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601137103
Record name 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601137103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339099-27-3
Record name 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339099-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601137103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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